molecular formula C22H16BrP B13715143 (6-Bromo-2-naphthyl)diphenylphosphine

(6-Bromo-2-naphthyl)diphenylphosphine

Katalognummer: B13715143
Molekulargewicht: 391.2 g/mol
InChI-Schlüssel: DZAUEKJDFUYCNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD33548949 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of MFCD33548949 involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the successful synthesis of MFCD33548949 .

Industrial Production Methods: Industrial production of MFCD33548949 often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: MFCD33548949 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .

Common Reagents and Conditions: Common reagents used in the reactions involving MFCD33548949 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of MFCD33548949 depend on the specific reagents and conditions used. These products often exhibit enhanced properties, making them suitable for various scientific and industrial applications .

Wissenschaftliche Forschungsanwendungen

MFCD33548949 has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various reactions. In biology, it plays a role in studying cellular processes and molecular interactions. In medicine, MFCD33548949 is investigated for its potential therapeutic effects and its role in drug development. In industry, it is used in the production of various materials and chemicals .

Wirkmechanismus

The mechanism of action of MFCD33548949 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. Understanding the mechanism of action is crucial for developing new applications and improving existing ones .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to MFCD33548949 include those with comparable chemical structures and properties. These compounds often share similar reactivity and applications, making them valuable for comparative studies .

Uniqueness: MFCD33548949 stands out due to its unique stability and reactivity, which make it suitable for a wide range of applications. Its distinct properties allow it to be used in areas where other compounds may not be as effective .

Conclusion

MFCD33548949 is a versatile compound with significant potential in various scientific fields Its unique properties, coupled with its wide range of applications, make it a valuable subject of study

Eigenschaften

Molekularformel

C22H16BrP

Molekulargewicht

391.2 g/mol

IUPAC-Name

(6-bromonaphthalen-2-yl)-diphenylphosphane

InChI

InChI=1S/C22H16BrP/c23-19-13-11-18-16-22(14-12-17(18)15-19)24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-16H

InChI-Schlüssel

DZAUEKJDFUYCNK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=C(C=C3)C=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.